(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-4-29(21-8-6-5-7-9-21)35(31,32)22-13-11-20(12-14-22)25(30)27-26-28(16-17-33-3)23-15-10-19(2)18-24(23)34-26/h5-15,18H,4,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEUJUZFBKMGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, referred to as compound B7, is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the compound's biological activity, focusing on its anticancer and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure characterized by:
- Benzothiazole core : A fused benzene and thiazole ring that is known for diverse biological activities.
- Sulfamoyl group : Enhances solubility and bioactivity.
- Methoxyethyl and methyl substituents : Modifications that may influence pharmacokinetics and receptor interactions.
Biological Activity Overview
The biological evaluation of compound B7 has revealed significant anticancer and anti-inflammatory properties. The following sections detail specific findings from various studies.
Anticancer Activity
-
Cell Proliferation Inhibition :
- B7 was tested against several cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated a dose-dependent inhibition of cell proliferation at concentrations of 1, 2, and 4 μM, with significant reductions in cell viability observed compared to control groups .
-
Mechanism of Action :
- Flow cytometry analyses indicated that B7 induces apoptosis in cancer cells. The compound was shown to arrest the cell cycle, particularly at the G1 phase, suggesting a mechanism that disrupts normal cell cycle progression .
- Western blot assays revealed that B7 inhibits key signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways, which are crucial for cell proliferation and survival .
- Inflammatory Cytokine Modulation :
Anti-inflammatory Activity
- Cytokine Inhibition :
-
Potential Therapeutic Applications :
- Given its dual action, B7 may serve as a candidate for combination therapies targeting both cancer and associated inflammatory conditions.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to B7:
- Study 1 : A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties. Compound B7 emerged as one of the most promising candidates due to its potent activity against multiple cancer cell lines .
- Study 2 : Research highlighted the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives. The presence of the sulfamoyl group in B7 was noted as a critical factor contributing to its enhanced solubility and bioactivity compared to other derivatives lacking this modification .
Comparative Analysis Table
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action | Inflammatory Cytokine Reduction |
|---|---|---|---|---|
| B7 | A431 | 1-4 | Apoptosis, Cell Cycle Arrest | IL-6, TNF-α |
| B6 | A549 | 2-5 | Apoptosis | Moderate |
| B5 | H1299 | 3-6 | Cell Cycle Arrest | Low |
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- The 3-(2-methoxyethyl) substituent improves hydrophilicity compared to the 3-methyl group in , which may enhance aqueous solubility.
- The N-ethyl-N-phenylsulfamoyl group introduces bulkier substituents than the N-benzyl-N-methylsulfamoyl group in , possibly affecting steric hindrance during receptor binding.
Key Observations :
- The target compound’s synthesis likely shares similarities with , involving sulfamoylation of a benzamide intermediate.
- Triazoles [7–9] require tautomer equilibration during cyclization (), a step unnecessary for the rigid benzothiazole core of the target compound.
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
- The target compound’s C=O stretch (~1660 cm⁻¹) aligns with benzamide derivatives like , while its sulfamoyl S=O peaks (~1250 cm⁻¹) differ from sulfonyl groups in (1243–1258 cm⁻¹).
- The absence of NH stretches in the target compound (due to the imine bond) contrasts with triazoles [7–9], which show NH bands at 3278–3414 cm⁻¹ ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
